4-methyl-1H-indazol-5-amine

Kinase Inhibitor Lck Bioisostere

4-Methyl-1H-indazol-5-amine (CAS 101257-89-0), also known as 5-amino-4-methyl-1H-indazole, is a heterocyclic aromatic amine belonging to the indazole family. It features a fused benzene-pyrazole bicyclic core with a methyl group at the 4-position and a primary amine at the 5-position.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 101257-89-0
Cat. No. B033550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-indazol-5-amine
CAS101257-89-0
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=NN2)N
InChIInChI=1S/C8H9N3/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,9H2,1H3,(H,10,11)
InChIKeyMCJKSYZMURIBSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-indazol-5-amine (CAS 101257-89-0): A Differentiated 5-Aminoindazole Building Block for Kinase-Focused Discovery


4-Methyl-1H-indazol-5-amine (CAS 101257-89-0), also known as 5-amino-4-methyl-1H-indazole, is a heterocyclic aromatic amine belonging to the indazole family. It features a fused benzene-pyrazole bicyclic core with a methyl group at the 4-position and a primary amine at the 5-position [1]. This substitution pattern distinguishes it from unsubstituted 5-aminoindazole and other regioisomers, conferring unique physicochemical properties (LogP 1.2–2.03, TPSA 54.7 Ų) and a distinct kinase-binding pharmacophore .

Why 4-Methyl-1H-indazol-5-amine Cannot Be Interchanged with Unsubstituted or Regioisomeric 5-Aminoindazoles


Procurement specialists and medicinal chemists cannot assume functional equivalence among 5-aminoindazole variants. The 4-methyl substituent in 4-methyl-1H-indazol-5-amine critically alters electronic distribution, lipophilicity, and steric environment compared to the unsubstituted 5-aminoindazole scaffold [1]. Unsubstituted 5-aminoindazole (CAS 19335-11-6) exhibits only weak, non-selective kinase inhibition (IC50 >1 mM against multiple kinases) [2]. In contrast, the 4-methyl analogue demonstrates differentiated potency and selectivity profiles across kinase targets, including ROCK2, GSK3β, and Aurora kinases, as established in scaffold-oriented synthesis studies [3]. Furthermore, regioisomeric variants (e.g., 6-aminoindazole derivatives) display divergent structure-activity relationships, with 6-substituted analogs showing potency shifts of up to 18.8-fold compared to 5-substituted counterparts in anticancer assays [4]. These data underscore that subtle positional modifications produce non-interchangeable biological outcomes, necessitating compound-specific sourcing for reproducible research.

Quantitative Differentiation Evidence: 4-Methyl-1H-indazol-5-amine vs. Comparators in Kinase Inhibition, PK, and Building Block Utility


Superior Pharmacokinetic Profile While Retaining Potency vs. Phenolic 4-Position Analogs

In a direct head-to-head comparison within a 2,4-dianilinopyrimidine Lck inhibitor series, compounds bearing a phenolic 2-methyl-5-hydroxyaniline substituent at the 4-position exhibited potent enzyme inhibition but suffered from poor oral pharmacokinetic properties. Replacement of this phenolic group with 4-methyl-1H-indazol-5-amine (designated 4-amino(5-methyl-1H-indazole)) yielded compounds with comparable enzyme potency and improved pharmacokinetic properties [1].

Kinase Inhibitor Lck Bioisostere Pharmacokinetics

Differentiated Kinase Inhibition Profile Across ROCK2, GSK3β, Aurora2, and JAK2

A scaffold-oriented synthesis study evaluated 5-substituted indazoles and amino indazoles against a panel of kinase assays. While the unsubstituted 5-aminoindazole exhibits IC50 values in excess of 1 mM against multiple kinases, 4-methyl-1H-indazol-5-amine-containing compounds were identified as potent inhibitors for ROCK2, GSK3β, Aurora2, and JAK2 [1]. BindingDB data corroborates this with reported ROCK2 IC50 of 3 nM for derivatives incorporating this scaffold [2].

Kinase Panel ROCK2 GSK3β Aurora Kinase JAK2

Cellular Antiproliferative Activity: 29-Fold Superiority Over Unsubstituted Analog

In a cell proliferation assay using human colorectal cancer HCT116 cells, 4-methyl-1H-indazol-5-amine (Compound 4) demonstrated an IC50 of 26.88 nM (95% CI: 12.83–53.06 nM), representing a 29-fold improvement in potency compared to the unsubstituted analog (Compound 9, IC50 = 763.6 nM) [1]. This substantial enhancement in cellular activity underscores the functional impact of the 4-methyl substitution.

Anticancer Cell Proliferation HCT116 IC50

Proven Building Block Utility in Published Kinase Inhibitor Patents

4-Methyl-1H-indazol-5-amine is explicitly cited as a key intermediate in multiple granted patents, including US-9163007-B2 (5-substituted indazoles as kinase inhibitors) and US-2021261553-A1 (fused tetrazoles as LRRK2 inhibitors) . In contrast, unsubstituted 5-aminoindazole (CAS 19335-11-6) appears primarily as a general research chemical rather than a specifically claimed synthetic intermediate in kinase-focused patents.

Chemical Biology Building Block Kinase Probe Medicinal Chemistry

Optimal Procurement Scenarios for 4-Methyl-1H-indazol-5-amine Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization Requiring Improved Oral Pharmacokinetics

Based on direct evidence from Lck inhibitor studies, this compound serves as a superior phenol bioisostere when optimizing 4-position substituents in kinase inhibitor scaffolds. Programs facing poor oral bioavailability with phenolic analogs should prioritize this building block to achieve comparable enzyme potency while improving pharmacokinetic properties [1].

Parallel Synthesis of Focused Kinase-Targeted Libraries

The demonstrated potency against ROCK2, GSK3β, Aurora2, and JAK2 [2] makes this compound an ideal core for parallel synthesis campaigns. Its 5-amino group enables facile diversification via amide coupling, urea formation, or reductive amination, generating structurally diverse libraries with high hit probability against these therapeutically relevant kinases.

Cellular Phenotypic Screening in Oncology

With a 29-fold improvement in antiproliferative activity (IC50 = 26.88 nM in HCT116 cells) over unsubstituted analogs [3], this compound is the preferred choice for cellular phenotypic screens where robust activity is required at low micromolar or sub-micromolar concentrations. Its enhanced cellular potency reduces the risk of false negatives due to insufficient target engagement.

Chemical Probe Development Targeting the Kinome

The 5-aminoindazole scaffold is recognized as a privileged kinase-binding motif that can be immobilized for affinity chromatography and chemoproteomics applications [4]. The 4-methyl substitution may modulate selectivity and binding kinetics, offering a differentiated tool for kinase profiling and target deconvolution studies.

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